molecular formula C23H38N6O6S B1662859 Argatroban-Monohydrat CAS No. 141396-28-3

Argatroban-Monohydrat

Katalognummer: B1662859
CAS-Nummer: 141396-28-3
Molekulargewicht: 526.7 g/mol
InChI-Schlüssel: AIEZTKLTLCMZIA-VJCHTHLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Argatroban Monohydrate is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. Argatroban Monohydrate is known for its ability to normalize platelet count and prevent thrombus formation .

Wirkmechanismus

Target of Action

Argatroban monohydrate, also known as Argatroban, is a direct, selective thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the formation of blood clots. Argatroban’s primary target is the active site of both free and clot-associated thrombin .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions . It binds reversibly to the active site of thrombin, preventing thrombin from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

By inhibiting thrombin, Argatroban affects several biochemical pathways. It inhibits the activation of coagulation factors V, VIII, and XIII, which are essential for blood clot stabilization . It also inhibits the activation of protein C, an anticoagulant that degrades activated coagulation factors Va and VIIIa . Furthermore, Argatroban prevents platelet aggregation, a process that contributes to clot formation .

Pharmacokinetics

Argatroban is administered intravenously, achieving 100% bioavailability . It distributes mainly in the extracellular fluid, with an apparent steady-state volume of distribution of 174 mL/kg . Argatroban is metabolized in the liver primarily through hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring . The half-life of Argatroban is about 39 to 51 minutes , indicating rapid clearance from the body.

Result of Action

The inhibition of thrombin by Argatroban results in a decrease in blood clot formation. This makes Argatroban effective in preventing thrombus formation and favoring thrombolysis . It is used for the prevention and treatment of thrombosis related to heparin-induced thrombocytopenia (HIT) .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, its metabolism can be affected by the liver function of the patient . As Argatroban is metabolized in the liver, patients with hepatic impairment may have altered drug clearance . Furthermore, the efficacy of Argatroban can be influenced by the presence of other drugs, necessitating careful management of drug interactions .

Wissenschaftliche Forschungsanwendungen

Argatroban-Monohydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine antikoagulatorische Wirkung aus, indem es thrombin-katalysierte oder -induzierte Reaktionen hemmt, einschließlich der Fibrinbildung, der Aktivierung der Gerinnungsfaktoren V, VIII und XIII, des Proteins C und der Thrombozytenaggregation. Es ist hochspezifisch für Thrombin mit einer Inhibitorkonstanten (K_i) von 0,04 µM. This compound bindet an die aktive Stelle des Thrombins und verhindert die Umwandlung von Fibrinogen in Fibrin, wodurch die Gerinnselbildung gehemmt wird .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Spezifität für Thrombin und seiner Fähigkeit, sowohl freies als auch gerinnselassoziiertes Thrombin zu hemmen. Im Gegensatz zu bivalenten Inhibitoren bindet this compound nur an die aktive Stelle des Thrombins, was es zu einem univalenten Inhibitor macht .

Biochemische Analyse

Biochemical Properties

Argatroban monohydrate exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .

Cellular Effects

Argatroban monohydrate has been shown to normalize platelet count in patients with heparin-induced thrombocytopenia (HIT) and prevent the formation of thrombi . It influences cell function by inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots .

Molecular Mechanism

Argatroban monohydrate is a direct thrombin inhibitor that reversibly binds to the thrombin active site . It does not require the co-factor antithrombin III for antithrombotic activity . By inhibiting thrombin, Argatroban monohydrate prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

The half-life of Argatroban monohydrate is about 50 minutes . This may be prolonged in hepatic dysfunction . The maximum recommended dose is 10mcg/kg/min and the maximum duration of treatment is 14 days, although there is limited data to support use for longer periods .

Metabolic Pathways

The main route of Argatroban monohydrate metabolism is hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver . The formation of each of the 4 known metabolites is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .

Transport and Distribution

Argatroban monohydrate distributes mainly in the extracellular fluid, with an apparent steady-state volume of distribution of 174 mL/kg . It is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Argatroban-Monohydrat umfasst mehrere Schritte. Das rohe Argatroban wird aus (2R,4R)-1-[NG-Nitro-N2-(3-Methyl-8-Chinolinsulfonyl)-L-Arginyl]-4-Methyl-2-Piperidincarbonsäure gewonnen. Das rohe Argatroban wird dann mit einem organischen Lösungsmittel behandelt und durch Kristallisation unter Verwendung von Lösungsmitteln wie Isopropanol und n-Propanol gereinigt. Das gereinigte Argatroban wird aus einer Mischung aus Methanol und Wasser umkristallisiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Verfahren, das eine hohe Ausbeute und Reinheit gewährleistet. Das Verfahren beinhaltet die Konzentrierung der Reaktionsmasse, die rohes Argatroban enthält, das Auflösen in einem organischen Lösungsmittel und die Abtrennung des gereinigten Argatrobans durch Kristallisation. Das Endprodukt wird durch Umkristallisation des gereinigten Argatrobans aus einer Mischung aus Methanol und Wasser erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Argatroban-Monohydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Lösungsmittel wie Methanol und Ethanol. Die Reaktionen erfolgen typischerweise unter kontrollierten Temperaturen und Drücken, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Argatroban, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Eigenschaften

CAS-Nummer

141396-28-3

Molekularformel

C23H38N6O6S

Molekulargewicht

526.7 g/mol

IUPAC-Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate

InChI

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1

InChI-Schlüssel

AIEZTKLTLCMZIA-VJCHTHLQSA-N

SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O

Isomerische SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O

Kanonische SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O

Aussehen

Solid powder

Color/Form

Crystals from ethanol

melting_point

188-191 °C

Key on ui other cas no.

74863-84-6

Piktogramme

Flammable

Haltbarkeit

Stable under recommended storage conditions. /Argatroban monohydrate/

Löslichkeit

In water, 51.35 mg/L at 25 °C (est)

Synonyme

4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid
Acova
argatroban
MCI 9038
MCI-9038
MD 805
MD-805
MD805
MMTQAP
MPQA
Novastan

Dampfdruck

1.37X10-17 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argatroban monohydrate
Reactant of Route 2
Argatroban monohydrate
Reactant of Route 3
Argatroban monohydrate
Reactant of Route 4
Argatroban monohydrate
Reactant of Route 5
Argatroban monohydrate
Reactant of Route 6
Argatroban monohydrate
Customer
Q & A

A: Argatroban is a synthetic direct thrombin inhibitor. It reversibly binds to the active site of thrombin, preventing thrombin-catalyzed or induced reactions. [, ] This includes the inhibition of fibrin formation, activation of coagulation factors V, VIII, and XIII, and platelet aggregation. [, ]

A: By inhibiting thrombin, Argatroban effectively disrupts multiple points in the coagulation cascade, preventing clot formation and reducing the risk of thrombotic complications. [, ] This makes it a valuable therapeutic option for conditions such as heparin-induced thrombocytopenia (HIT), where heparin is contraindicated. [, , ]

A: The molecular formula of Argatroban is C23H35N7O5S, and its molecular weight is 521.64 g/mol. []

A: While the provided research articles do not delve into detailed spectroscopic characterization, they highlight the existence of different polymorphic forms of Argatroban, including a monohydrate form and an anhydrous form, each with distinct physicochemical characteristics. []

A: Argatroban itself does not possess catalytic properties. It functions as a competitive inhibitor by binding to thrombin and blocking its catalytic activity. [, ]

ANone: The provided research articles primarily focus on clinical and experimental studies related to Argatroban. They do not provide specific details regarding the use of computational chemistry or modeling techniques in its development or characterization.

ANone: The provided literature does not contain detailed information about specific structure-activity relationships for Argatroban.

A: While the provided research does not delve into specific formulation challenges, it emphasizes that appropriate formulation strategies are crucial for ensuring Argatroban's stability and efficacy. []

A: Argatroban is primarily metabolized in the liver through hydroxylation and aromatization. [] While a small portion is excreted unchanged in the urine, the majority is eliminated via feces after hepatic metabolism. [, ]

A: Argatroban dosing does not require adjustment in patients with renal impairment, including those undergoing dialysis. [, , ] This is in contrast to other direct thrombin inhibitors like Lepirudin, making Argatroban a preferable choice in this patient population. [, ]

A: Argatroban is administered intravenously and its anticoagulant effect is commonly monitored using the activated partial thromboplastin time (aPTT). [, , ]

A: Yes, Argatroban can prolong the INR, which is important to consider when transitioning patients from Argatroban to warfarin therapy. [, , ] Careful INR monitoring and dose adjustments are crucial during this transition period. [, , , ]

A: While the provided research focuses heavily on clinical studies, animal models, particularly rat models of venous, arterial, and "mixed" thrombosis, have been used to demonstrate Argatroban's antithrombotic efficacy. [] In vitro studies, including thrombin generation assays (TGA), have also been employed to assess the drug's effect on thrombin generation. []

A: The provided research primarily focuses on Argatroban's use in the context of HIT, where it serves as an alternative to heparin. While cross-reactivity between Argatroban and HIT antibodies is not discussed, the research highlights potential cross-reactivity concerns with other heparin alternatives like danaparoid. [, ]

A: As an anticoagulant, bleeding is a potential complication of Argatroban therapy. [, ] Close monitoring of coagulation parameters and careful dose adjustment are crucial for minimizing bleeding risk. [, , ]

A: One study explored the direct local delivery of Argatroban during carotid endarterectomy to prevent local thrombus formation, highlighting the potential for targeted approaches. []

A: High-performance liquid chromatography (HPLC) is a common method for measuring Argatroban concentrations in various biological fluids. [] This method allows for the simultaneous quantification of Argatroban and its major metabolite, providing insights into its pharmacokinetic profile. []

ANone: The provided research papers do not discuss the environmental impact or degradation pathways of Argatroban.

ANone: The provided literature does not contain specific details on Argatroban's dissolution or solubility characteristics.

A: While the research does not provide an exhaustive list of validation parameters, it highlights the importance of method validation for analytical techniques used in Argatroban research. [, ]

A: Although rare, the development of anti-Argatroban antibodies has been reported in some cases. [] These antibodies can interfere with the drug's anticoagulant activity and necessitate alternative treatment strategies. []

ANone: The provided research does not provide information regarding Argatroban's interactions with drug transporters.

ANone: The provided research papers do not explicitly discuss Argatroban's biocompatibility or biodegradability.

ANone: The provided research articles do not contain specific guidelines for Argatroban disposal.

A: While the provided research does not provide a detailed historical overview, it highlights Argatroban's emergence as an important alternative anticoagulant for patients with HIT, particularly those with renal impairment or those requiring procedures where heparin is contraindicated. [, , ]

A: Emerging research suggests potential applications of Argatroban in the management of systemic malignancies. [] Preclinical studies indicate that Argatroban may exert antineoplastic effects in gliomas, breast cancers, and melanomas. [] Further investigation is warranted to explore these potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.